molecular formula C14H15NO2S2 B2884523 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide CAS No. 1448133-39-8

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide

Cat. No. B2884523
CAS RN: 1448133-39-8
M. Wt: 293.4
InChI Key: AJNGHYMLNJDIKC-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide, have been studied for their potential anticancer properties . These compounds can interact with various biological targets and pathways that are crucial in cancer development and progression. The ability to modulate these pathways allows for the design of targeted therapies that can inhibit tumor growth or induce apoptosis in cancer cells.

Anti-Inflammatory Applications

The anti-inflammatory properties of thiophene derivatives make them candidates for the treatment of chronic inflammatory diseases . By inhibiting key enzymes and cytokines involved in the inflammatory response, these compounds can potentially reduce inflammation and alleviate symptoms associated with conditions like arthritis and asthma.

Antimicrobial Activity

Thiophene-based compounds exhibit antimicrobial activity against a range of pathogenic bacteria and fungi . This makes them valuable for the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern.

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are utilized for the advancement of organic semiconductors . These organic materials are essential for the development of flexible electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Corrosion Inhibition

Thiophene compounds serve as corrosion inhibitors in industrial chemistry . They protect metals and alloys from corrosive processes by forming a protective layer on the surface, which is particularly useful in harsh chemical environments.

Anesthetic Applications

Specific thiophene derivatives are used in medical applications as anesthetics . For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe due to its effectiveness as a voltage-gated sodium channel blocker.

Future Directions

Thiophene-based analogs continue to be a topic of interest in scientific research due to their potential applications in various fields such as drug discovery, material science, and biochemistry .

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-18-12-4-2-10(3-5-12)13(16)8-15-14(17)11-6-7-19-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNGHYMLNJDIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide

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